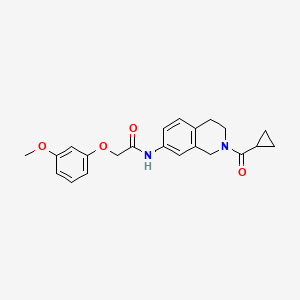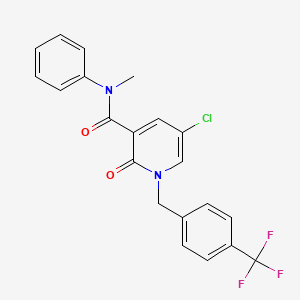
3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the class of quinazoline derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
作用机制
The mechanism of action of 3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it has been suggested that the compound may interact with certain receptors or enzymes in the body, leading to its biological effects. For example, it has been reported to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been found to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the production of certain inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to induce apoptosis, or programmed cell death, in certain cancer cells. In addition, it has been shown to inhibit the replication of certain viruses, such as hepatitis B virus.
实验室实验的优点和局限性
One advantage of using 3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its reported biological activities, which make it a potentially useful compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of 3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. One direction is to further investigate its mechanism of action, which may provide insights into its biological effects and potential therapeutic applications. Another direction is to study its interactions with other compounds or receptors, which may lead to the discovery of novel drug targets. Additionally, future studies could focus on optimizing the synthesis method to improve yield and purity, as well as exploring its potential applications in other fields, such as materials science.
合成方法
The synthesis of 3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the reaction of 3-cyclopropyl-4-hydroxyaniline with carbon disulfide and sodium hydroxide, followed by the addition of dimethyl sulfate and ammonium hydroxide. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield the final compound. This method has been reported to have a good yield and purity.
科学研究应用
3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. It has been reported to exhibit various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase.
属性
IUPAC Name |
3-cyclopropyl-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-17-10-5-8-9(6-11(10)18-2)14-13(19)15(12(8)16)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMHESKRRZZQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24823157 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7-Oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2816952.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816955.png)


![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2816961.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide](/img/structure/B2816963.png)
![1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2816964.png)
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2816965.png)
![2-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2816966.png)
![1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B2816968.png)
![Methyl 2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2816969.png)

![6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2816971.png)
![1-(5-Chloro-2-methylphenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2816974.png)